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For researchers, scientists, and drug development professionals, this guide provides a

comprehensive meta-analysis of clinical outcomes with Inotersen treatment for hereditary

transthyretin amyloidosis (hATTR), comparing its performance against other therapeutic

alternatives. The information is supported by experimental data from pivotal clinical trials.

Hereditary transthyretin amyloidosis is a rare, progressive, and life-threatening disease caused

by mutations in the transthyretin (TTR) gene, leading to the systemic deposition of misfolded

TTR protein as amyloid fibrils. This accumulation results in multisystem organ dysfunction,

most prominently affecting the peripheral nerves and heart. Inotersen, an antisense

oligonucleotide, is a key therapeutic agent designed to suppress the hepatic production of both

wild-type and mutant TTR protein. This guide synthesizes data from major clinical trials to offer

a comparative perspective on its efficacy and safety.

Comparative Efficacy of Inotersen and Other
Treatments
The efficacy of Inotersen in slowing the progression of polyneuropathy and improving quality of

life in patients with hATTR has been demonstrated in the NEURO-TTR clinical trial.[1] This

section provides a comparative summary of key clinical outcomes for Inotersen and other

approved treatments for hATTR polyneuropathy, namely Patisiran and Tafamidis.
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Table 1: Baseline Demographics and Disease
Characteristics of Pivotal Clinical Trials

Characteristic
Inotersen (NEURO-
TTR)[2]

Patisiran (APOLLO)
[3]

Tafamidis (Fx-005)

Number of Patients

(Treatment/Placebo)
112 / 60 148 / 77 65 / 63

Mean Age (years) 59.3 / 61.5 59.6 / 62.2 Not Reported

Male (%) 71 / 68 74 / 75 Not Reported

V30M Mutation (%) 52 / 52 38 / 52 100 / 100

Mean mNIS+7 at

Baseline (SD)

77.8 (36.9) / 76.5

(36.8)

80.9 (41.5) / 74.6

(37.0)

Not Applicable (used

NIS-LL)

Mean Norfolk QoL-DN

at Baseline (SD)

59.6 (28.2) / 58.5

(24.7)
Not Reported

2.0 (change from

baseline)

FAP Stage I (%) 63 / 65 45 / 48 100 / 100

FAP Stage II (%) 37 / 35 55 / 51 0 / 0

FAP = Familial Amyloid Polyneuropathy; mNIS+7 = modified Neuropathy Impairment Score +7;

Norfolk QoL-DN = Norfolk Quality of Life-Diabetic Neuropathy; SD = Standard Deviation; NIS-

LL = Neuropathy Impairment Score-Lower Limbs.

Table 2: Comparison of Primary Efficacy Endpoints
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Treatment Trial
Primary
Endpoint(s)

Treatment Effect
(vs. Placebo)

Inotersen NEURO-TTR

Change from baseline

in mNIS+7 at 15

months

-19.7 points (p<0.001)

[1]

Change from baseline

in Norfolk QoL-DN at

15 months

-11.7 points (p<0.001)

[1]

Patisiran APOLLO

Change from baseline

in mNIS+7 at 18

months

-34.0 points

Change from baseline

in Norfolk QoL-DN at

18 months

-21.1 points

Tafamidis Fx-005
NIS-LL Responder

Analysis at 18 months

15.8% difference

(p=0.068, ITT

population)

Change in Norfolk

QoL-DN at 18 months

-5.2 points (p=0.116,

ITT population)

A negative change indicates improvement. ITT = Intent-to-Treat.

Experimental Protocols
The clinical development of Inotersen and its comparators was based on robust, randomized,

double-blind, placebo-controlled Phase 3 trials. Understanding the methodologies of these

trials is crucial for interpreting the clinical outcome data.

NEURO-TTR (Inotersen)
Objective: To evaluate the efficacy and safety of Inotersen in adults with stage 1 or 2 hATTR

polyneuropathy.[1]

Design: International, randomized (2:1), double-blind, placebo-controlled, 15-month trial.[1]
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Intervention: Weekly subcutaneous injections of 300 mg Inotersen or placebo.[1]

Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7

(mNIS+7) and the patient-reported Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-

DN) questionnaire score at 15 months.[1]

Key Inclusion Criteria: Adults with stage 1 (ambulatory) or stage 2 (ambulatory with

assistance) hATTR with polyneuropathy.[1]

APOLLO (Patisiran)
Objective: To assess the efficacy and safety of Patisiran in patients with hATTR amyloidosis.

Design: International, randomized (2:1), double-blind, placebo-controlled, 18-month Phase 3

trial.

Intervention: Intravenous infusion of 0.3 mg/kg Patisiran or placebo every 3 weeks.

Primary Endpoint: Change from baseline in mNIS+7 at 18 months.

Key Secondary Endpoint: Change from baseline in Norfolk QoL-DN score at 18 months.

Key Inclusion Criteria: Adults with hATTR amyloidosis, Neuropathy Impairment Score (NIS)

of 5-130, and polyneuropathy disability score ≤IIIb.

Fx-005 (Tafamidis)
Objective: To evaluate the efficacy and safety of 18 months of Tafamidis treatment in patients

with early-stage V30M hATTR polyneuropathy.

Design: Randomized, double-blind, placebo-controlled trial.

Intervention: Oral administration of 20 mg Tafamidis or placebo once daily.

Co-Primary Endpoints: Neuropathy Impairment Score-Lower Limbs (NIS-LL) responder

analysis (<2-point worsening) and the change from baseline in Norfolk QoL-DN total score in

the intent-to-treat (ITT) population.
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Key Inclusion Criteria: Patients with early-stage V30M transthyretin familial amyloid

polyneuropathy.

Visualizing the Science: Mechanism and Workflow
To further elucidate the context of Inotersen's clinical application, the following diagrams

illustrate its mechanism of action and the typical workflow of a clinical trial in hATTR

amyloidosis.
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Caption: Mechanism of Action of Inotersen.
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Caption: hATTR Amyloidosis Clinical Trial Workflow.
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Safety and Tolerability
A critical aspect of evaluating any therapeutic agent is its safety profile. In the NEURO-TTR

study, the most frequent serious adverse events associated with Inotersen were

glomerulonephritis and thrombocytopenia. Enhanced monitoring protocols have been

implemented to manage these risks effectively. Long-term open-label extension studies have

not identified any new safety signals.

Conclusion
Inotersen has demonstrated significant efficacy in slowing the progression of neurologic

disease and improving the quality of life for patients with hereditary transthyretin amyloidosis.

This meta-analysis provides a comparative framework for evaluating Inotersen alongside other

therapeutic options. The choice of treatment for hATTR polyneuropathy should be

individualized, taking into account the specific clinical presentation, disease severity, and the

distinct efficacy and safety profiles of each available therapy. Continued research and long-

term follow-up are essential for further optimizing patient outcomes in this challenging disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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